molecular formula C24H24N2O2 B329569 N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide

N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide

Cat. No.: B329569
M. Wt: 372.5 g/mol
InChI Key: IDBSBQVIDRVWJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-aminophenyl-3,4-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The products depend on the

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C24H24N2O2/c1-15-5-7-19(13-17(15)3)23(27)25-21-9-11-22(12-10-21)26-24(28)20-8-6-16(2)18(4)14-20/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

IDBSBQVIDRVWJK-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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